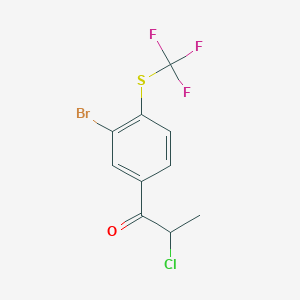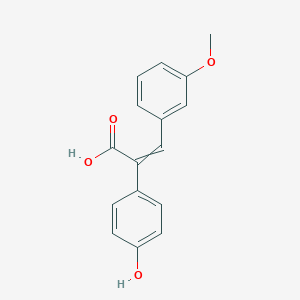
2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-hydroxybenzaldehyde with 3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbon-carbon double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(4-oxophenyl)-3-(3-methoxyphenyl)prop-2-enoic acid.
Reduction: Formation of 2-(4-hydroxyphenyl)-3-(3-methoxyphenyl)propanoic acid.
Substitution: Formation of 2-(4-hydroxyphenyl)-3-(3-substituted phenyl)prop-2-enoic acid.
Scientific Research Applications
2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxy and methoxy groups.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-3-phenylprop-2-enoic acid: Lacks the methoxy group, which may affect its biological activity.
2-(4-Methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enoic acid: The positions of the hydroxy and methoxy groups are reversed, potentially altering its chemical reactivity and biological effects.
Uniqueness
2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid is unique due to the specific arrangement of hydroxy and methoxy groups on the phenyl rings, which can influence its chemical properties and biological activities. This unique structure makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H14O4/c1-20-14-4-2-3-11(9-14)10-15(16(18)19)12-5-7-13(17)8-6-12/h2-10,17H,1H3,(H,18,19) |
InChI Key |
GNUSAQYVYXEFIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


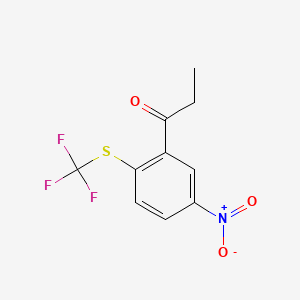
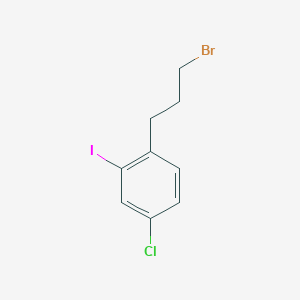
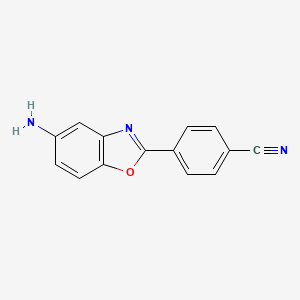
![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)
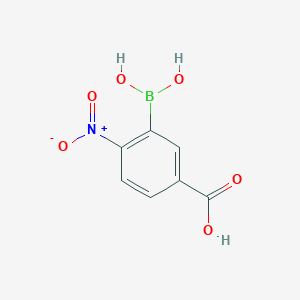

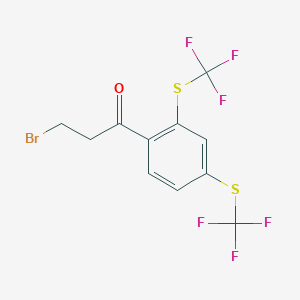
![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
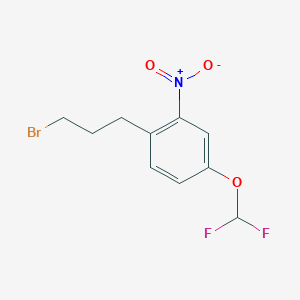
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
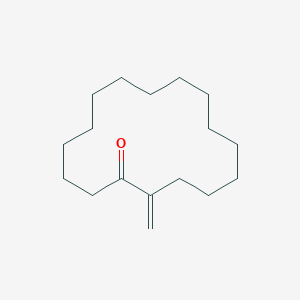
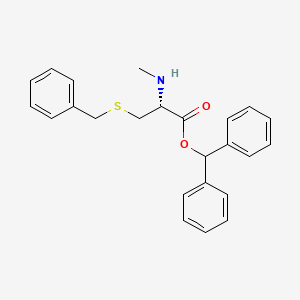
![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
